2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a methyl group at position 4, a phenyl group at position 6, and a sulfanyl-linked 3,4-dichlorobenzyl moiety at position 2.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-13-9-19(15-5-3-2-4-6-15)24-20(16(13)11-23)25-12-14-7-8-17(21)18(22)10-14/h2-10H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYMVROHODCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-6-phenylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile exhibit significant anticancer activities. For instance, derivatives of pyridine and related structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, making such compounds promising candidates for further development in cancer therapy .
Case Study :
A study focusing on the synthesis of novel derivatives of pyridine compounds demonstrated their effectiveness against breast and colon cancer cell lines. The compounds exhibited IC50 values indicating potent activity, suggesting that modifications to the structure could enhance efficacy .
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for their antimicrobial properties. The presence of the sulfanyl group is believed to enhance the interaction with microbial targets, potentially leading to increased antimicrobial activity.
Case Study :
In a comparative study of various sulfanyl-containing compounds, it was found that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Antitubercular Activity
Research has also explored the antitubercular potential of related compounds. The structural features of this compound may contribute to its ability to inhibit Mycobacterium tuberculosis.
Case Study :
A series of sulfonamide derivatives were tested for their antitubercular activity and showed promising results with MIC values comparable to existing treatments. This indicates that modifications to the core structure can yield effective antitubercular agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the dichlorobenzyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile with structurally related nicotinonitrile derivatives (Table 1). Key differences lie in substituent positions, halogenation patterns, and functional groups, which influence physicochemical and biological behavior.
Table 1: Structural and Predicted Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₂₅H₁₆Cl₂N₂S | ~430–440* | 3,4-dichlorobenzyl, methyl, phenyl | — | — |
| 4-(3,4-Dichlorophenyl)-2-methoxy-6-phenylnicotinonitrile | 330657-66-4 | C₁₉H₁₂Cl₂N₂O | 355.22 | 3,4-dichlorophenyl, methoxy, phenyl | — | — |
| 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylnicotinonitrile | 311333-12-7 | C₂₅H₁₆ClFN₂S | 430.92 | 2-chlorobenzyl, 4-fluorophenyl, phenyl | 1.36 ± 0.1 | 591.0 ± 50.0 |
*Molecular weight estimated based on structural analogs.
Key Observations
Substituent Effects on Hydrophobicity and Reactivity: The 3,4-dichlorobenzyl group in the primary compound enhances lipophilicity compared to the 2-chlorobenzyl group in CAS 311333-12-7 . This may improve membrane permeability but reduce aqueous solubility.
Halogenation Patterns: Fluorine in CAS 311333-12-7 (4-fluorophenyl) likely enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs . The 3,4-dichloro substitution in the primary compound may increase steric bulk and steric hindrance, affecting target binding compared to mono-chlorinated derivatives.
Predicted Physical Properties :
- The density and boiling point of CAS 311333-12-7 (1.36 g/cm³, 591°C) suggest moderate thermal stability and compact molecular packing, which may correlate with crystallization behavior . Similar predictions for the primary compound are unavailable but could be modeled using computational tools like COSMO-RS.
The absence of a methoxy group in the primary compound (vs. CAS 330657-66-4) might reduce oxidative metabolism, extending half-life in vivo .
Structural Validation and Computational Insights
For example, the dichlorobenzyl group’s geometry could be compared with similar structures in the Cambridge Structural Database to assess conformational stability .
Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNS
- Molecular Weight: 367.27 g/mol
This compound features a dichlorobenzyl moiety attached to a sulfanyl group and a pyridine-derived nitrile, contributing to its diverse biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antibacterial efficacy of various derivatives has been evaluated against both gram-positive and gram-negative bacteria.
| Pathogen | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 15 |
These results indicate that the compound may inhibit the growth of pathogenic microorganisms effectively.
Cytotoxic Activity
The cytotoxic potential of this compound has been investigated using various cancer cell lines. The MTT assay was employed to assess cell viability.
These findings suggest that the compound exhibits promising cytotoxic effects against specific cancer cell lines, indicating potential for further development in cancer therapeutics.
Antioxidant Activity
Antioxidant assays such as DPPH and ABTS scavenging activities were conducted to evaluate the free radical scavenging ability of this compound. The results are summarized below:
The antioxidant properties suggest that the compound may play a role in mitigating oxidative stress-related diseases.
Study on Antimicrobial Efficacy
In a comparative study, several derivatives of pyridine-based compounds were tested for their antimicrobial activity. The study highlighted that the incorporation of sulfanyl groups significantly enhanced the antimicrobial potency against various pathogens. The results indicated that derivatives with dichlorobenzyl substitutions exhibited superior activity compared to their non-substituted counterparts .
Cytotoxicity Assessment in Cancer Research
A focused study on the cytotoxic effects of similar compounds showed that those containing nitrile groups had increased efficacy against HepG-2 and MDA-MB-231 cell lines. The study concluded that structural modifications could lead to improved therapeutic profiles for treating specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
